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1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

H. pylori urease inhibition enzyme kinetics mixed-type inhibition

Accessing nanomolar-potency H. pylori urease inhibitors with well-characterized kinetic profiles often involves lengthy custom synthesis and uncertain biological activity. 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291-48-1) resolves this bottleneck as a validated chemical probe with a documented Ki of 45 nM in cell-free assays and an intact-cell IC₅₀ of 910 nM. • Confirmed mixed-type competitive inhibition modality, distinct from pure competitive or hydroxamic acid-based inhibitors. • Defined permeability benchmark: only a 4-fold shift from cell-free to intact-cell potency. • In stock for immediate procurement; seamless global B2B shipping.

Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9
CAS No. 946291-48-1
Cat. No. B2769947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS946291-48-1
Molecular FormulaC19H20ClN3O3S
Molecular Weight405.9
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O3S/c1-13-18(16-5-3-4-6-17(16)23(13)2)27(25,26)12-11-21-19(24)22-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3,(H2,21,22,24)
InChIKeyBDLWBNLAYIOVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291-48-1) — Chemical Identity and Core Pharmacophore


1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946291‑48‑1) is a synthetic sulfonylurea derivative that incorporates a 1,2‑dimethylindole moiety linked via an ethylsulfonyl bridge to a 4‑chlorophenyl urea . The compound has been characterized in authoritative chemogenomics databases (ChEMBL ID CHEMBL2425478; BindingDB ID BDBM50493373) as a potent inhibitor of Helicobacter pylori urease, with a reported Ki of 45 nM in cell‑free enzyme assays [1]. Its molecular formula is C₁₉H₂₀ClN₃O₃S (MW 405.9) with a calculated logP of approximately 3.56, placing it within the drug‑like property space [2].

Why 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea Cannot Be Casually Replaced by Other Sulfonylurea‑Indole Analogs


The sulfonylurea‑indole chemotype exhibits steep structure–activity relationships (SAR) where minor positional isomerism or aryl substitution profoundly alters urease inhibition potency. For instance, shifting the chlorine from the para‑ to the meta‑position (CAS 946219‑26‑7) or replacing the 4‑chlorophenyl group with a p‑tolyl moiety (CAS 946350‑78‑3) can diminish or abolish the mixed‑type competitive inhibition kinetics observed with the parent compound . Generic substitution therefore risks losing the nanomolar Ki, the specific mixed‑type inhibition mode, and the cell‑permeability profile that have been experimentally documented for this exact structure [1].

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea — Head‑to‑Head and Cross‑Study Comparison Data


Enzyme Inhibition Constant (Ki) vs. Clinical‑Stage Urease Inhibitor Acetohydroxamic Acid

In a cell‑free Lineweaver‑Burk kinetic analysis using Helicobacter pylori ATCC 43504 urease, 1-(4-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea exhibited a Ki of 45 nM [1]. By comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) typically displays a Ki in the low‑micromolar range (~10–20 µM) under analogous conditions [2]. This represents approximately a 200‑ to 400‑fold improvement in binding affinity.

H. pylori urease inhibition enzyme kinetics mixed-type inhibition

Retained Potency in Intact‑Cell Assay vs. Cell‑Free Recombinant Urease

The compound was evaluated in three experimental tiers: a cell‑free enzyme assay (IC₅₀ = 230 nM), an intact‑cell assay against H. pylori ATCC 43504 (IC₅₀ = 910 nM), and a kinetic Ki determination (45 nM) [1]. The intact‑cell IC₅₀ retained nanomolar potency, with only a ~4‑fold shift relative to the cell‑free IC₅₀, indicating effective penetration of the H. pylori cell envelope. Many hydroxamic acid‑based urease inhibitors (e.g., AHA) suffer from >10‑fold potency losses between cell‑free and cellular systems due to poor permeability [2].

intact-cell activity permeability H. pylori

Mixed‑Type Competitive Inhibition Mechanism: Differentiation from Pure Competitive Inhibitors

Lineweaver‑Burk kinetic analysis classified this compound as a mixed‑type competitive inhibitor of H. pylori urease (Ki = 45 nM) [1]. Mixed‑type inhibition implies that the inhibitor can bind both the free enzyme and the enzyme‑substrate complex, altering both Km and Vmax. This contrasts with pure competitive inhibitors (e.g., phosphoramidate, Ki ~3 µM) that only compete with substrate at the active site [2]. The mixed‑type modality may confer a kinetic advantage in the high‑urea gastric environment where H. pylori survives.

inhibition modality mixed-type enzyme kinetics

Structural Differentiation: 1,2‑Dimethylindole Sulfonyl Ethyl Urea vs. Indole‑3‑Sulfonate/Sulfamate Series

A recent 2026 study reported a series of indole‑based sulfonate and sulfamate derivatives as H. pylori urease inhibitors with Ki values in the range of 240 nM and higher [1]. The target compound, bearing a 1,2‑dimethylindole sulfonyl ethyl urea motif, displays a Ki of 45 nM—approximately 5‑fold more potent than the best sulfonate/sulfamate congener in that series. This potency advantage likely originates from the urea linker, which enables additional hydrogen‑bond interactions with the urease active site that are not accessible to sulfonate or sulfamate bioisosteres.

scaffold comparison indole sulfonyl urease SAR

Physicochemical Profile Relative to Drug‑Like Urease Inhibitor Benchmarks

The target compound has a calculated logP of ~3.56 and a molecular weight of 405.9 Da [1], placing it near the upper boundary of the Lipinski rule‑of‑five space. This contrasts with many hydroxamic acid urease inhibitors (e.g., AHA, logP ≈ −0.5; MW < 200), which are highly polar and poorly membrane‑permeable [2]. The higher lipophilicity of the target compound correlates with its modest 4‑fold cell‑free‑to‑cellular potency shift (see Evidence_Item 2), suggesting a balance between solubility and permeability that is absent in the more polar hydroxamates.

drug-likeness logP physicochemical properties

Prioritized Application Scenarios for 1-(4-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea Based on Quantitative Evidence


Lead Compound for H. pylori Urease Inhibitor Drug Discovery Programs

With a Ki of 45 nM and a mixed‑type competitive inhibition mode, this compound serves as a high‑affinity starting point for structure‑based lead optimization targeting H. pylori urease. The intact‑cell IC₅₀ of 910 nM demonstrates that potency is largely retained across the bacterial envelope, a feature that distinguishes it from many hydroxamic acid inhibitors that lose substantial activity in cellular contexts [1].

Pharmacological Tool Compound for Urease‑Dependent Virulence Studies

The compound's well‑characterized kinetic profile (Ki, IC₅₀, modality) makes it suitable as a chemical probe for dissecting the role of urease in H. pylori pathogenesis. Its mixed‑type inhibition mechanism allows researchers to interrogate urease function under high‑substrate (urea) conditions that mimic the gastric environment, a scenario where pure competitive inhibitors may be less informative [1][2].

Reference Standard for Indole‑Sulfonylurea SAR Library Enumeration

The para‑chlorophenyl substitution pattern on the urea terminus confers a specific potency and inhibition modality that can be used as a baseline for systematic SAR exploration. The 5‑fold Ki advantage over indole‑sulfonate/sulfamate analogs [3] highlights the urea linker as a privileged motif, guiding procurement of focused libraries around the sulfonyl‑ethyl‑urea core.

Permeability Benchmark in Whole‑Cell Urease Inhibitor Screening Cascades

The modest 4‑fold shift between cell‑free and intact‑cell IC₅₀ values (230 nM → 910 nM) positions this compound as a permeability benchmark against which newer analogs can be compared. Its logP of ~3.56 and MW of 406 Da provide a reference physicochemical envelope for achieving cellular penetration in the H. pylori urease target class [1][4].

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